molecular formula C10H16N2O3 B2377015 Tert-butyl 2-amino-3-(1,2-oxazol-5-yl)propanoate CAS No. 2248259-17-6

Tert-butyl 2-amino-3-(1,2-oxazol-5-yl)propanoate

Cat. No. B2377015
CAS RN: 2248259-17-6
M. Wt: 212.249
InChI Key: UYASQPYYVGBZOS-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-3-(1,2-oxazol-5-yl)propanoate” is a complex organic compound that contains an oxazole ring. Oxazole is a five-membered ring containing one oxygen atom and one nitrogen atom . The presence of the oxazole ring, amino group, and ester group suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through cyclization of an appropriate precursor . The amino and ester groups could then be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the amino and ester functional groups . The exact structure would depend on the positions of these groups on the ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazole ring is aromatic and relatively stable . The amino group could participate in acid-base reactions, while the ester group could undergo hydrolysis or other reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, as well as their potential applications in various fields. Given the wide range of biological activities exhibited by oxazole derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

tert-butyl 2-amino-3-(1,2-oxazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)14-9(13)8(11)6-7-4-5-12-15-7/h4-5,8H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYASQPYYVGBZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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